molecular formula C12H14O B8457579 (3-Cyclopenten-1-ylphenyl)methanol

(3-Cyclopenten-1-ylphenyl)methanol

Cat. No.: B8457579
M. Wt: 174.24 g/mol
InChI Key: ZOKDKWMOOALWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(3-Cyclopenten-1-ylphenyl)methanol" is a substituted benzyl alcohol derivative featuring a cyclopentenyl ring attached to the phenyl group at the third position.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

[3-(cyclopenten-1-yl)phenyl]methanol

InChI

InChI=1S/C12H14O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-5,7-8,13H,1-2,6,9H2

InChI Key

ZOKDKWMOOALWLH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

To contextualize "(3-Cyclopenten-1-ylphenyl)methanol," we compare it with structurally or functionally related alcohols, focusing on physical properties, synthetic routes, and applications.

Structural Analogs
Compound Name Structure Purity (Commercial) Key Applications/Properties
Cyclopent-3-en-1-ylmethanol Cyclopentene + hydroxymethyl 95–98% Intermediate in organic synthesis
Benzyl Alcohol Phenyl + hydroxymethyl ≥99% (common) Solvent, preservative, precursor
(2-Cyclopenten-1-ylphenyl)methanol Cyclopentene attached at C2 Limited data Hypothesized stereochemical differences

Key Observations :

  • Steric and Electronic Effects: The cyclopentenyl group in "this compound" introduces steric hindrance and electron-withdrawing effects compared to benzyl alcohol, altering its nucleophilicity and solubility .
  • Synthetic Utility: Cyclopent-3-en-1-ylmethanol is used in Diels-Alder reactions due to its conjugated diene system, whereas "this compound" may exhibit enhanced regioselectivity in analogous reactions due to the phenyl group’s directing effects.
Catalytic Relevance

While direct studies on "this compound" are absent, methanol synthesis catalysts (e.g., In₂O₃-based systems) highlight the importance of alcohol intermediates in CO₂ hydrogenation . Substituted alcohols like "this compound" could theoretically participate in similar pathways, but their stability under catalytic conditions remains unexplored.

Thermodynamic and Kinetic Data
Property "this compound" (Predicted) Benzyl Alcohol (Experimental)
Boiling Point (°C) ~250–270 (est.) 205
LogP (Octanol-Water Partition) 2.1–2.5 (estimated) 1.1
pKa ~15–16 15.4

Notes:

  • The cyclopentenyl group increases hydrophobicity (higher LogP) compared to benzyl alcohol, impacting its bioavailability or solvent compatibility .
  • Steric effects may reduce reactivity in esterification or oxidation reactions relative to less hindered analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.